Maleic anhydride-2,3-13C2 chemical properties
Maleic anhydride-2,3-13C2 chemical properties
An In-Depth Technical Guide to Maleic Anhydride-2,3-¹³C₂
Prepared by a Senior Application Scientist
Introduction: Beyond the Formula
To the dedicated researcher, a molecule is more than a collection of atoms; it is a tool, a probe, and a key to unlocking complex mechanisms. Maleic anhydride, a cornerstone of polymer and synthetic chemistry, is a familiar entity. However, the introduction of stable isotopes at specific positions—creating Maleic Anhydride-2,3-¹³C₂—transforms this commodity chemical into a high-precision instrument for mechanistic elucidation, metabolic tracing, and quantitative analysis.
This guide eschews a conventional data-sheet format. Instead, it offers a deeper perspective, grounded in practical application and scientific causality, for professionals in research and development. We will explore not just the what of Maleic Anhydride-2,3-¹³C₂'s properties, but the why—why it is a superior choice for specific research questions and how its unique characteristics can be leveraged to produce unambiguous, publishable data.
Part 1: Core Identity and Physicochemical Properties
The foundational data for any reagent provides the basis for its handling, application, and behavior in a reaction matrix. Maleic Anhydride-2,3-¹³C₂ is a solid at room temperature, presenting as a white or colorless crystalline material.[1] Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | ¹³C₂C₂H₂O₃ | [1][2] |
| Molecular Weight | 100.04 g/mol | [1][2][3] |
| CAS Number | 41403-35-4 | [1][2][4] |
| Synonyms | 2,5-Furandione-3,4-¹³C₂ | [1][3] |
| Physical Form | Solid | [1] |
| Melting Point | 51-56 °C (lit.) | [1][4] |
| Boiling Point | 200 °C (lit.) | [1][4] |
| Isotopic Purity | Typically ≥99 atom % ¹³C | [1] |
The key distinction from its unlabeled analogue (CAS 108-31-6, MW 98.06 g/mol ) is the +2 mass unit shift due to the two ¹³C atoms.[1][5] This seemingly minor change is the foundation of its utility in mass spectrometry-based applications.
Part 2: The Spectroscopic Signature of ¹³C Labeling
Isotopic labeling provides a powerful method for resolving ambiguity in spectroscopic analysis. By "tagging" specific atoms, we can follow them through complex transformations and definitively assign spectral features.
Mass Spectrometry (MS)
In mass spectrometry, the most immediate and obvious impact of the ¹³C₂ labeling is the shift in the molecular ion peak. Unlabeled maleic anhydride has a monoisotopic mass of 98.00 Da. Maleic Anhydride-2,3-¹³C₂ will exhibit a molecular ion peak at 100.04 Da . This clear M+2 shift makes it an ideal internal standard for quantitative MS assays, as it co-elutes with the unlabeled analyte but is baseline-resolved in the mass spectrum, eliminating ion suppression effects.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is where the true diagnostic power of this labeling pattern becomes evident. The ¹³C isotope has a nuclear spin (I = ½), just like a proton, making it NMR-active.
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¹³C NMR: A standard ¹³C NMR spectrum of unlabeled maleic anhydride shows two signals: one for the carbonyl carbons (~165 ppm) and one for the olefinic carbons (~137 ppm). In the ¹³C₂ labeled version, the signal corresponding to the olefinic carbons at positions 2 and 3 will be dramatically enhanced due to the ~99% enrichment, making it stand out from the natural abundance signals. This is invaluable for studying reactions where the anhydride is grafted onto a complex polymer backbone, as the labeled signals can be easily distinguished from the polymer's carbon signals.[6]
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¹H NMR: The most elegant effect is observed in the proton spectrum. The two equivalent olefinic protons in unlabeled maleic anhydride produce a singlet. In Maleic Anhydride-2,3-¹³C₂, these protons are directly bonded to ¹³C atoms. This results in splitting of the proton signal due to one-bond carbon-hydrogen coupling (¹JCH) . The singlet will become a doublet. The magnitude of this coupling constant for sp² carbons in alkenes is typically large, in the range of 155-170 Hz .[3][7] Observing this large coupling constant is definitive proof of the label's location.
Caption: Diels-Alder reaction workflow with labeled dienophile.
Case Study 2: Elucidating Polymer Grafting Mechanisms
A key industrial application of maleic anhydride is its grafting onto polymer backbones, such as polyethylene or polypropylene, to create compatibilizers and adhesion promoters. The exact structure of the attachment point can be difficult to determine. A study on this process utilized [2,3-¹³C₂]MA to overcome analytical hurdles. [6]By using ¹³C NMR, the researchers were able to suppress the overwhelming signals from the polymer backbone and focus only on the signals from the grafted anhydride. This allowed them to prove that the maleic anhydride attaches to the tertiary carbons of the polymer backbone as single succinic anhydride rings, providing clear, definitive evidence for the reaction mechanism. [6]This is a prime example of using isotopic labeling to solve a complex structural problem that would be intractable otherwise.
Part 4: Field-Proven Experimental Protocols
The following protocols are designed as self-validating systems, where the analytical steps confirm the success of the chemical transformation.
Protocol 1: Diels-Alder Cycloaddition and Mechanistic Validation
This protocol describes the reaction of Maleic Anhydride-2,3-¹³C₂ with 1,3-butadiene and the subsequent analysis to confirm product structure.
Methodology:
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Apparatus Setup: In a ventilated hood, equip a round-bottomed flask with a stirrer, reflux condenser, and a gas inlet tube.
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Reagent Preparation: Dissolve Maleic Anhydride-2,3-¹³C₂ (1.0 eq) in a suitable dry solvent (e.g., benzene or toluene).
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Reaction: Heat the solution gently (e.g., 50°C) and begin bubbling 1,3-butadiene gas through the solution with vigorous stirring. The reaction is exothermic; monitor the temperature.
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Completion: Continue the reaction for 2-3 hours or until the consumption of butadiene slows significantly.
-
Workup: Cool the reaction mixture in an ice bath to precipitate the product. Collect the crystalline product by vacuum filtration and wash with cold petroleum ether.
-
Self-Validation (Analysis):
-
MS Analysis: Dissolve a small sample and acquire a mass spectrum. Confirm the presence of the molecular ion peak corresponding to the adduct (100.04 + 54.09 = 154.13 Da).
-
¹H NMR Analysis: Acquire a proton NMR spectrum. Confirm the disappearance of the reactant vinyl proton signal and the appearance of new signals for the cyclohexene product. Crucially, identify the signals for the protons attached to the formerly olefinic carbons and verify they are split into doublets with a ¹JCH coupling constant of ~160 Hz.
-
¹³C NMR Analysis: Acquire a carbon NMR spectrum. Confirm the presence of the two intense, enriched signals corresponding to the labeled carbons in the product backbone.
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Protocol 2: Workflow for Use as a Quantitative MS Internal Standard
This workflow outlines the use of the labeled compound for accurate quantification of unlabeled maleic anhydride in a sample matrix.
Caption: Workflow for using ¹³C₂-MA as an MS internal standard.
Part 5: Safety and Handling
As a Senior Scientist, ensuring laboratory safety is paramount. Maleic anhydride, whether labeled or not, is a hazardous substance and must be handled with appropriate precautions.
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Hazards: It is corrosive and causes severe skin burns and eye damage. [8][9]It is harmful if swallowed and may cause allergic skin or respiratory reactions. [1][8]Chronic exposure can cause damage to the respiratory system. [8][9]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a face shield. [1][10]Work in a well-ventilated fume hood. Use a respirator with appropriate cartridges if dusts are generated. [1]* Handling: Avoid creating dust. Keep away from moisture, as it readily hydrolyzes to maleic acid. Store in a cool, dry, well-ventilated area away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contaminated materials must be handled as hazardous waste. [8][10]
Conclusion
Maleic Anhydride-2,3-¹³C₂ is a sophisticated research tool that offers unparalleled clarity in a variety of applications. Its true value is realized when its unique spectroscopic properties are leveraged to design experiments that are inherently self-validating. From tracing the skeletal rearrangements in a Diels-Alder reaction to quantifying metabolites or identifying graft points on a polymer, the two ¹³C atoms provide a definitive and unambiguous signal. For the researcher seeking to move beyond assumption to certainty, the strategic use of isotopically labeled reagents like Maleic Anhydride-2,3-¹³C₂ is not just an advantage—it is a necessity.
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Carl ROTH GmbH + Co. KG. Safety Data Sheet: Maleic anhydride. [Link]
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Chemos GmbH & Co. KG. Safety Data Sheet: Maleic anhydride. [Link]
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Valudor Products, LLC. Safety Data Sheet: maleic anhydride. [Link]
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PubChem. Maleic Anhydride. [Link]
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van Duin, M., Lako, J. T. G., & van der Werff, B. J. C. (2021). ¹³C NMR study of the grafting of maleic anhydride onto polyethene, polypropene, and ethene-propene copolymers. Macromolecules, 31(15), 5377-5386. Available at: [Link]
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Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. [Link]
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S. Semaan, F., & de F. V. Marques, M. (2020). Maleic Anhydride (CAS: 108-31-6): A Valuable Tool for both Industry and Scientific Research. Revista Virtual de Química, 12(4), 987-1003. Available at: [Link]
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Wikipedia. Diels–Alder reaction. [Link]
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Douwin Chemical. Synthesis of Maleic Anhydride. [Link]
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Organic Syntheses. cis-Δ4-TETRAHYDROPHTHALIC ANHYDRIDE. [Link]
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Khan Academy. Diels-Alder reaction. [Link]
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